N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
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Overview
Description
N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a complex organic compound that features a tert-butyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves multiple steps. One common approach is the coupling of a boronic acid derivative with an amide precursor under specific conditions. The reaction often requires the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes. The use of microreactors can enhance reaction rates, improve yields, and reduce waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide include:
- tert-Butyl 4-vinylphenylcarbamate
- Tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin
- Tetra[p-(P-benzylidene)]phenyl porphyrin
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the tert-butyl group and the dioxaborolane moiety. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and material science .
Properties
Molecular Formula |
C21H34BNO3 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H34BNO3/c1-18(2,3)14-11-12-16(23-17(24)19(4,5)6)15(13-14)22-25-20(7,8)21(9,10)26-22/h11-13H,1-10H3,(H,23,24) |
InChI Key |
UPASBOYKPLHJSZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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